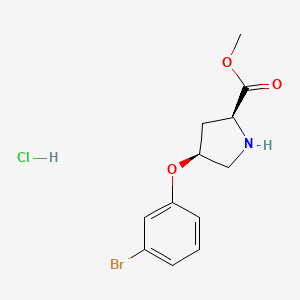
Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
説明
Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride, more commonly known as MBP-2-PCH, is an organic compound that is used for a variety of scientific and research applications. MBP-2-PCH is a white, crystalline powder that is soluble in water and alcohols. It is a versatile compound that is used in a range of experiments and studies, including those involving biochemical and physiological effects.
科学的研究の応用
MBP-2-PCH is used in a variety of scientific research applications. It is used in studies of enzyme kinetics, enzyme inhibition, and enzyme activation. It is also used in studies of the structure and function of proteins and nucleic acids. In addition, MBP-2-PCH is used in studies of the regulation of gene expression and the regulation of signal transduction pathways.
作用機序
MBP-2-PCH acts as an enzyme inhibitor by inhibiting the activity of enzymes involved in signal transduction pathways. It binds to the active site of enzymes, blocking the binding of substrates and preventing the enzyme from catalyzing the reaction. In addition, MBP-2-PCH can also bind to the allosteric sites of enzymes, altering their conformation and preventing them from catalyzing the reaction.
Biochemical and Physiological Effects
MBP-2-PCH has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, which can lead to changes in gene expression and cell proliferation. In addition, MBP-2-PCH has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, which can lead to changes in metabolic pathways.
実験室実験の利点と制限
MBP-2-PCH has several advantages for use in laboratory experiments. It is a stable compound that is easy to store and handle. It is also soluble in a variety of solvents, making it easy to use in a range of experiments. However, MBP-2-PCH has some limitations for use in laboratory experiments. It is a relatively expensive compound and is only available in limited quantities. In addition, its effects on enzymes and signal transduction pathways can be unpredictable, making it difficult to control the outcomes of experiments.
将来の方向性
The future of MBP-2-PCH research is wide open. Possible future directions include the development of new synthesis methods for the compound, the exploration of its effects on other enzymes and signal transduction pathways, and the development of new applications for the compound. In addition, further research could be done to explore the potential therapeutic applications of MBP-2-PCH, such as its potential use as an anti-cancer agent.
特性
IUPAC Name |
methyl (2S,4S)-4-(3-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-3-8(13)5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGDQEBIPAKLFD-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)
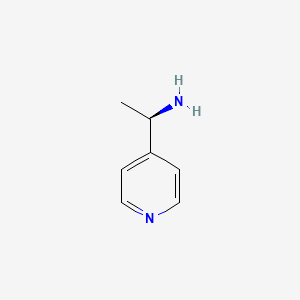
![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)


![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)

![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)
![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)
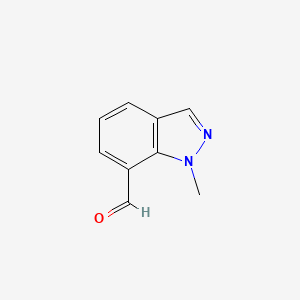

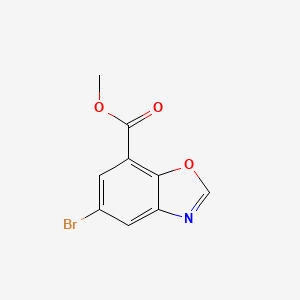
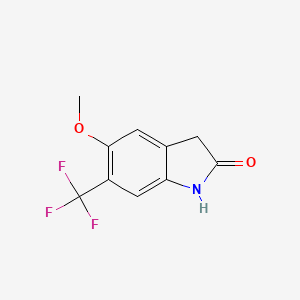
![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)